6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol
Overview
Description
6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol is a derivative of the piperazine class, known for its diverse pharmacological properties. This compound is part of a broader class of heterocyclic compounds that have been extensively studied for their potential as central nervous system agents and anti-inflammatory drugs.
Mechanism of Action
Target of Action
The compound 6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol, also known as NB6I4M7RFP, is a structurally modified derivative of 3-(Piperazin-1-yl)-1,2-benzothiazole . These derivatives have been found to exhibit antibacterial activity . The primary targets of this compound are likely bacterial cells, particularly Bacillus subtilis and Staphylococcus aureus .
Mode of Action
It is known that similar compounds act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This suggests that NB6I4M7RFP may interact with its targets by binding to specific receptors, thereby inhibiting the action of dopamine and serotonin.
Biochemical Pathways
Given its potential role as a dopamine and serotonin antagonist, it can be inferred that it may affect the dopaminergic and serotonergic pathways in the body .
Pharmacokinetics
The compound’s drug likeness or “drugability” has been evaluated according to lipinski’s rule of five (ro5), which is a rule of thumb to evaluate if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .
Result of Action
It is known that some of the synthesized compounds were found to be active against certain bacterial strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol typically involves multi-step procedures. The starting materials often include piperazine and benzothiazepine derivatives. The reaction conditions may involve the use of solvents such as dimethylformamide or dichloromethane, and catalysts like palladium on carbon. The reaction temperatures can range from room temperature to reflux conditions, depending on the specific steps involved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a central nervous system agent.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Known for their central nervous system activity.
Benzothiazepine derivatives: Studied for their cardiovascular effects.
Uniqueness
6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol is unique due to its combined structural features of piperazine and benzothiazepine, which confer a distinct pharmacological profile. This combination allows it to interact with multiple biological targets, making it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
6-piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c21-12-5-6-14-16(11-12)22-15-4-2-1-3-13(15)17(19-14)20-9-7-18-8-10-20/h1-6,11,18,21H,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWOJGJDGLXKTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=C(C=C3)O)SC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435455 | |
Record name | M 236303 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
232597-73-8 | |
Record name | 7-Hydroxy-N-desalkylquetiapine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0232597738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | M 236303 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-HYDROXY-N-DESALKYLQUETIAPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NB6I4M7RFP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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